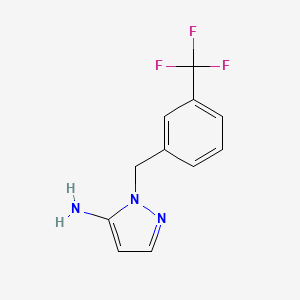

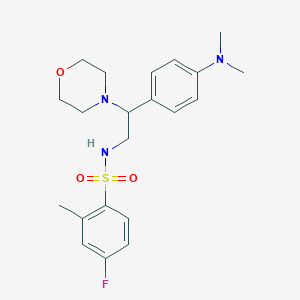

![molecular formula C25H21FN2O6S B2415401 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-99-0](/img/structure/B2415401.png)

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide” is a quinazoline derivative . Quinazoline derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazoline derivatives, including “this compound”, involves the design and evaluation of new compounds for their in vitro antimicrobial activity . For example, a new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring .Chemical Reactions Analysis

Quinazoline derivatives, including “this compound”, possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases .Scientific Research Applications

Binding Characteristics and Receptor Interaction

A study by Chaki et al. (1999) investigated the binding characteristics of a similar compound, highlighting its potent and selective interaction with peripheral benzodiazepine receptors in rat brain mitochondria. This suggests potential applications in neurological research and the development of neurological drugs (Chaki et al., 1999).

Structural and Inclusion Compound Studies

Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, revealing how these structures interact with mineral acids to form gels or crystalline solids. This insight into molecular structure and behavior can be crucial for drug formulation and delivery systems (Karmakar et al., 2007).

Radiomodulatory Effects and Antioxidant Enzyme Induction

Soliman et al. (2020) synthesized new quinazolinone derivatives bearing a benzenesulfonamide moiety and evaluated their ability to induce the antioxidant enzyme NQO1 in cells. This study highlights the potential use of similar compounds in radioprotection and antioxidant therapy (Soliman et al., 2020).

Antitumor Activity and Molecular Docking

Al-Suwaidan et al. (2016) designed and synthesized quinazolinone analogues, evaluating their antitumor activity and performing molecular docking studies. This research indicates potential applications in cancer therapy and the design of anticancer drugs (Al-Suwaidan et al., 2016).

Caged Zn2+ Probe Development

Aoki et al. (2008) developed a caged Zn2+ probe based on a quinolin-2-ylmethyl-pendant cyclen, which could be used in fluorescence imaging and zinc ion detection in biological systems, showcasing potential applications in bioimaging and diagnostics (Aoki et al., 2008).

Mechanism of Action

Future Directions

The future directions in the research of quinazoline derivatives, including “2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide”, involve the design and synthesis of new derivatives with improved biological activities and lower cytotoxicities . This includes the development of novel inhibitors reversing P-glycoprotein-mediated multidrug resistance .

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O6S/c1-33-21-12-19-20(13-22(21)34-2)28(15-24(29)27-17-10-8-16(26)9-11-17)14-23(25(19)30)35(31,32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCAPNLVGFNKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2415321.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2415324.png)

amine](/img/structure/B2415325.png)

![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)

![ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate](/img/structure/B2415336.png)

![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2415339.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)